5-bromo-1-butyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-bromo-1-butyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as BR-DIMBOA, is a synthetic compound that belongs to the class of indole alkaloids. It has been extensively studied for its potential therapeutic applications due to its unique chemical structure and biological properties.
Mechanism of Action
The mechanism of action of 5-bromo-1-butyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is not yet fully understood. However, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation. 5-bromo-1-butyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
5-bromo-1-butyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activity of COX-2. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, 5-bromo-1-butyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to possess antibacterial properties against a variety of bacterial strains.
Advantages and Limitations for Lab Experiments
One advantage of using 5-bromo-1-butyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments is its unique chemical structure and biological properties, which make it a promising candidate for drug development. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Future Directions
Future research on 5-bromo-1-butyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one should focus on elucidating its mechanism of action and identifying its molecular targets. This will help to optimize its therapeutic potential and facilitate the development of new drugs based on its chemical structure. In addition, further studies are needed to investigate the potential use of 5-bromo-1-butyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one as a photosensitizer in photodynamic therapy for cancer treatment.
Synthesis Methods
5-bromo-1-butyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one can be synthesized using a multistep procedure starting from 2,5-dimethoxybenzaldehyde. The synthesis involves the condensation of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate to form 2,5-dimethoxyphenyl-2-oxoethylidene acetoacetate. The resulting product is then reacted with bromobutane in the presence of a base to obtain 5-bromo-1-butyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one.
Scientific Research Applications
5-bromo-1-butyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. 5-bromo-1-butyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
properties
Product Name |
5-bromo-1-butyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one |
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Molecular Formula |
C22H24BrNO5 |
Molecular Weight |
462.3 g/mol |
IUPAC Name |
5-bromo-1-butyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxyindol-2-one |
InChI |
InChI=1S/C22H24BrNO5/c1-4-5-10-24-18-8-6-14(23)11-17(18)22(27,21(24)26)13-19(25)16-12-15(28-2)7-9-20(16)29-3/h6-9,11-12,27H,4-5,10,13H2,1-3H3 |
InChI Key |
JNGQMZQWQYWPFC-UHFFFAOYSA-N |
SMILES |
CCCCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=C(C=CC(=C3)OC)OC)O |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=C(C=CC(=C3)OC)OC)O |
Origin of Product |
United States |
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